Ethyl nitro(propan-2-yl)carbamate
Description
Ethyl nitro(propan-2-yl)carbamate is a synthetic carbamate derivative characterized by a nitro (-NO₂) group attached to the carbamate nitrogen, with an ethyl ester and a propan-2-yl (isopropyl) substituent. Carbamates are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and polymer chemistry.
This compound, however, differs through its nitro substitution, which may alter its stability, bioactivity, and environmental persistence compared to simpler carbamates.
Properties
CAS No. |
62261-05-6 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl N-nitro-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-4-12-6(9)7(5(2)3)8(10)11/h5H,4H2,1-3H3 |
InChI Key |
GAGGRUKAQFFMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nitro(propan-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with nitroalkanes under specific conditions. For instance, the reaction of ethyl carbamate with nitromethane in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl nitro(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of ethyl amino(propan-2-yl)carbamate.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Ethyl nitro(propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ethyl nitro(propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For instance, the reduction of the nitro group can generate reactive nitrogen species that can modify proteins and nucleic acids, thereby affecting cellular functions .
Comparison with Similar Compounds
Key Insights:
- Nitroaromatic carbamates (e.g., benzothiazole derivatives) show enhanced biological activity due to nitro group interactions with cellular targets .
- Steric Effects : The propan-2-yl group may reduce enzymatic degradation, extending environmental persistence, as seen in branched carbamates used in agrochemicals .
Analytical and Toxicological Considerations
Ethyl carbamate detection methods, such as NMR and mass spectrometry (as shown in Figure A3 and Fig. S15 ), could be adapted for this compound analysis. However, the nitro group’s presence may require specialized techniques (e.g., high-resolution MS/MS) to distinguish fragmentation patterns from non-nitrated analogs.
Toxicological data for this compound are absent in the evidence, but parallels can be drawn to nitroaromatic compounds, which often require metabolic activation to exert genotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
